(-)-3-Beta--(4-Iodophenyl)tropan-2-Beta--carboxylic acid isopropyl ester hydrochloride
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Overview
Description
3-Deoxy-3-(p-iodophenyl) a-Ecgonine is a synthetic compound known for its application in biochemical research. It is a derivative of ecgonine, a tropane alkaloid, and is characterized by the presence of an iodine atom on the phenyl ring. This compound is primarily used in proteomics research and has a molecular formula of C18H25ClINO2 with a molecular weight of 449.75 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-3-(p-iodophenyl) a-Ecgonine typically involves the iodination of a phenyl ring followed by the attachment of the ecgonine moiety. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of 3-Deoxy-3-(p-iodophenyl) a-Ecgonine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in controlled environments to maintain the integrity of the compound and to comply with safety regulations .
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-3-(p-iodophenyl) a-Ecgonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the iodine atom or other functional groups.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like organometallic compounds. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
3-Deoxy-3-(p-iodophenyl) a-Ecgonine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in synthetic chemistry to study reaction mechanisms and pathways.
Biology: Employed in biochemical assays to investigate protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and materials for research and development.
Mechanism of Action
The mechanism of action of 3-Deoxy-3-(p-iodophenyl) a-Ecgonine involves its interaction with specific molecular targets and pathways. The iodine atom on the phenyl ring plays a crucial role in its reactivity and binding affinity. The compound can interact with proteins and enzymes, influencing their activity and function. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Deoxy-3-(p-bromophenyl) a-Ecgonine: Similar structure with a bromine atom instead of iodine.
3-Deoxy-3-(p-chlorophenyl) a-Ecgonine: Contains a chlorine atom on the phenyl ring.
3-Deoxy-3-(p-fluorophenyl) a-Ecgonine: Features a fluorine atom on the phenyl ring.
Uniqueness
3-Deoxy-3-(p-iodophenyl) a-Ecgonine is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. The iodine atom enhances the compound’s ability to participate in specific chemical reactions and interactions, making it valuable for research applications .
Properties
Molecular Formula |
C18H25ClINO2 |
---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
propan-2-yl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H24INO2.ClH/c1-11(2)22-18(21)17-15(12-4-6-13(19)7-5-12)10-14-8-9-16(17)20(14)3;/h4-7,11,14-17H,8-10H2,1-3H3;1H |
InChI Key |
NMCJMIIEVMUGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I.Cl |
Origin of Product |
United States |
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